7-hydroxy-4,8-dimethyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one
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Overview
Description
7-hydroxy-4,8-dimethyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with hydroxy, dimethyl, and morpholin-4-yl-2-oxoethyl groups. It has a molecular formula of C17H19NO5 and a molecular weight of 317.34 g/mol .
Preparation Methods
The synthesis of 7-hydroxy-4,8-dimethyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one involves several steps. One common method starts with the alkylation of 7-hydroxy-4,8-dimethylcoumarin with 2-chloro-N-(morpholin-4-yl)acetamide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone at elevated temperatures . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-hydroxy-4,8-dimethyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-hydroxy-4,8-dimethyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar compounds to 7-hydroxy-4,8-dimethyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one include:
7-hydroxy-4,8-dimethyl-3-(3-morpholin-4-yl-3-oxopropyl)chromen-2-one: This compound has a similar structure but with a different substitution pattern on the chromen-2-one core.
5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7 (4H)-one: This compound belongs to a different class of heterocycles but shares the morpholin-4-yl group.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
7-hydroxy-4,8-dimethyl-3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-10-12-3-4-14(19)11(2)16(12)23-17(21)13(10)9-15(20)18-5-7-22-8-6-18/h3-4,19H,5-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXRDPOJYDSILF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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